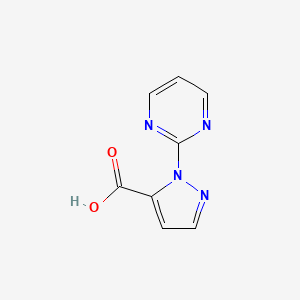
1-(pyrimidin-2-yl)-1H-pyrazole-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Pyrimidin-2-yl)-1H-pyrazole-5-carboxylic acid is a heterocyclic compound that features both pyrimidine and pyrazole rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(pyrimidin-2-yl)-1H-pyrazole-5-carboxylic acid typically involves the reaction of 2-aminopyrimidine with pyrazole-5-carboxylic acid. The reaction is often carried out in the presence of coupling agents such as EDC.HCl and DMAP in a solvent like dichloromethane. The mixture is stirred at elevated temperatures to yield the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring the purity of the final product through crystallization or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Pyrimidin-2-yl)-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a catalyst.
Major Products:
Oxidation: Corresponding carboxylate derivatives.
Reduction: Alcohol derivatives.
Substitution: Amide or ester derivatives.
Wissenschaftliche Forschungsanwendungen
1-(Pyrimidin-2-yl)-1H-pyrazole-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties
Wirkmechanismus
The mechanism of action of 1-(pyrimidin-2-yl)-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to therapeutic effects. For example, it may inhibit enzymes involved in inflammation or cancer cell proliferation .
Vergleich Mit ähnlichen Verbindungen
2-(Pyridin-2-yl)pyrimidine derivatives: Known for their anti-fibrotic activity.
N-(Pyrimidin-2-yl)alkyl/arylamide derivatives: Investigated for their quorum sensing inhibitory effects.
Uniqueness: 1-(Pyrimidin-2-yl)-1H-pyrazole-5-carboxylic acid is unique due to its dual-ring structure, which provides a versatile scaffold for the development of various biologically active molecules. Its ability to undergo multiple types of chemical reactions and its potential therapeutic applications make it a valuable compound in medicinal chemistry.
Eigenschaften
Molekularformel |
C8H6N4O2 |
|---|---|
Molekulargewicht |
190.16 g/mol |
IUPAC-Name |
2-pyrimidin-2-ylpyrazole-3-carboxylic acid |
InChI |
InChI=1S/C8H6N4O2/c13-7(14)6-2-5-11-12(6)8-9-3-1-4-10-8/h1-5H,(H,13,14) |
InChI-Schlüssel |
KGBSENMSMKVDQQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=C(N=C1)N2C(=CC=N2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[4-(2-Ethoxyethoxy)benzoyl]oxybenzoic acid](/img/structure/B13882026.png)
![3-[4-[2-(4-Chlorophenyl)ethoxy]phenyl]-3-ethoxypropanoic acid](/img/structure/B13882029.png)
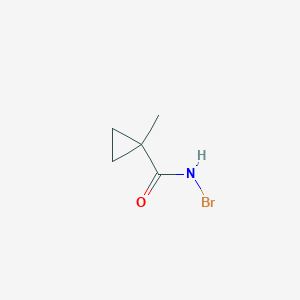

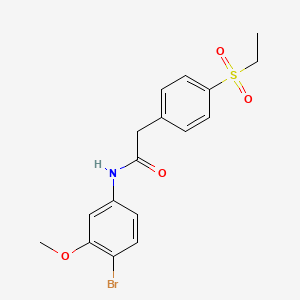
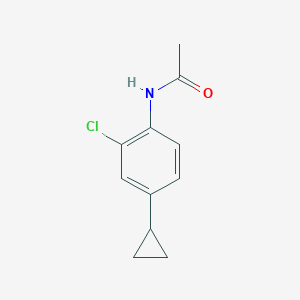
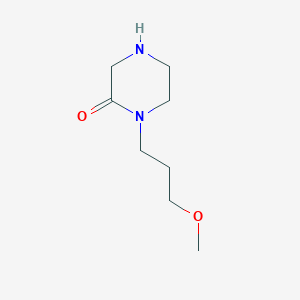
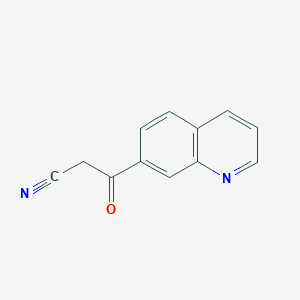
![[3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methanol](/img/structure/B13882055.png)
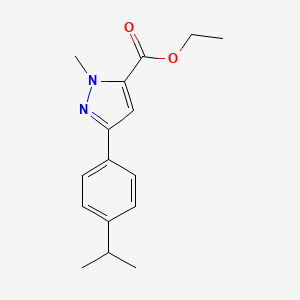
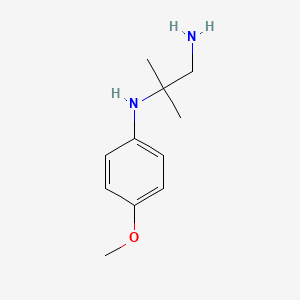
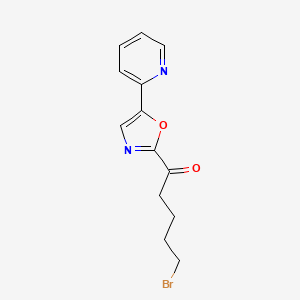
![Methyl 2-[(4-piperidinylacetyl)amino]benzoate](/img/structure/B13882102.png)
![3-Ethoxy-3-[4-[(3-nitrophenyl)methoxy]phenyl]propanoic acid](/img/structure/B13882104.png)
